[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate
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Overview
Description
[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate: is a complex organic compound that features a nitrofuran moiety, an acrylic acid derivative, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach includes:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under controlled conditions.
Acrylic acid derivative synthesis: This involves the reaction of appropriate aldehydes with malonic acid in the presence of a base to form the acrylic acid derivative.
Esterification: The final step involves the esterification of the acrylic acid derivative with 2-(3,4-dimethyl-phenyl)-2-oxo-ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro-substituted furan derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro-substituted furan derivatives.
Reduction: Amine-substituted furan derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The ester group may facilitate the compound’s entry into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitro-furan-2-yl)-acrylic acid methyl ester
- 3-(5-Nitro-furan-2-yl)-acrylic acid ethyl ester
- 3-(5-Nitro-furan-2-yl)-acrylic acid phenyl ester
Uniqueness
Compared to similar compounds, [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate features a unique combination of functional groups that may enhance its biological activity and chemical reactivity. The presence of the 3,4-dimethyl-phenyl group could also influence its physical properties, such as solubility and stability.
Properties
Molecular Formula |
C17H15NO6 |
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Molecular Weight |
329.3g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H15NO6/c1-11-3-4-13(9-12(11)2)15(19)10-23-17(20)8-6-14-5-7-16(24-14)18(21)22/h3-9H,10H2,1-2H3/b8-6+ |
InChI Key |
GLTPPVNYZGTSSB-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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